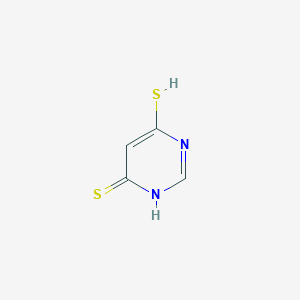
4,6-Pyrimidinedithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Pyrimidinedithiol (PDT) is a heterocyclic organic compound that contains a pyrimidine ring with two sulfur atoms. It has gained significant attention in the field of chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals, material science, and catalysis.
科学的研究の応用
4,6-Pyrimidinedithiol has various scientific research applications, including its use as a ligand in coordination chemistry, as a building block in the synthesis of heterocyclic compounds, and as a precursor in the synthesis of metal sulfide nanoparticles. It has also been used in the development of electrochemical biosensors for the detection of heavy metals and pesticides.
作用機序
The mechanism of action of 4,6-Pyrimidinedithiol is not well understood. However, it is believed to act as a chelating agent due to the presence of two sulfur atoms. It can form stable complexes with metal ions, which makes it useful in analytical chemistry and catalysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of some bacterial strains.
実験室実験の利点と制限
One of the main advantages of 4,6-Pyrimidinedithiol is its high stability and purity, which makes it suitable for use in various lab experiments. However, its limited solubility in water and organic solvents can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for research on 4,6-Pyrimidinedithiol. One area of interest is its potential use in the development of new materials, such as metal sulfide nanoparticles, for various applications, including catalysis and energy storage. Another area of interest is its potential as an antioxidant and its ability to scavenge free radicals, which could have implications for the development of new therapies for various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use as a chelating agent in analytical chemistry and catalysis.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with unique properties and potential applications in various fields. Its synthesis method is well established, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential applications in the future.
合成法
There are several methods for synthesizing 4,6-Pyrimidinedithiol. One of the most common methods is the reaction of 2-mercaptopyrimidine with carbon disulfide in the presence of a base. Another method involves the reaction of 2-mercaptopyrimidine with sulfur dichloride in the presence of a base. Both methods yield high purity and yield of this compound.
特性
CAS番号 |
1450-88-0 |
|---|---|
分子式 |
C4H4N2S2 |
分子量 |
144.2 g/mol |
IUPAC名 |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
InChIキー |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
異性体SMILES |
C1=C(N=CN=C1S)S |
SMILES |
C1=C(N=CNC1=S)S |
正規SMILES |
C1=C(N=CNC1=S)S |
その他のCAS番号 |
1450-88-0 |
同義語 |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



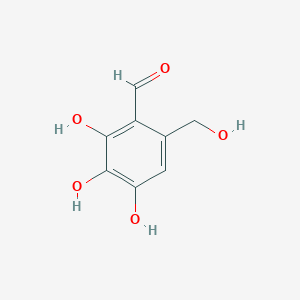


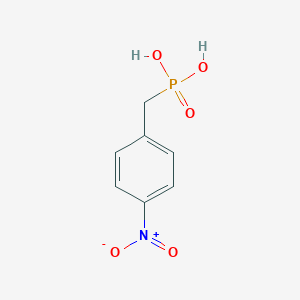
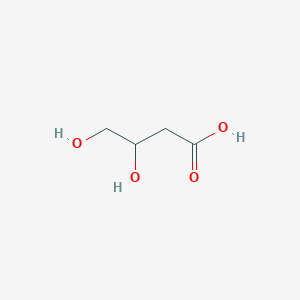
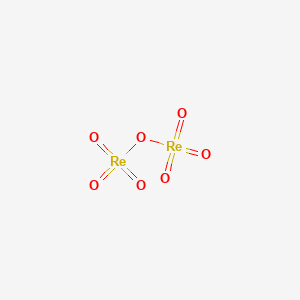
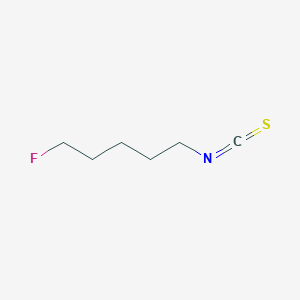
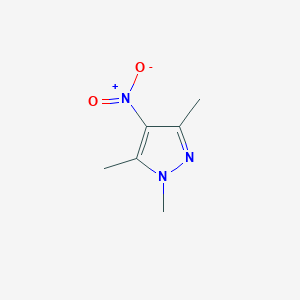
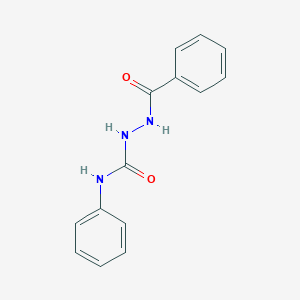
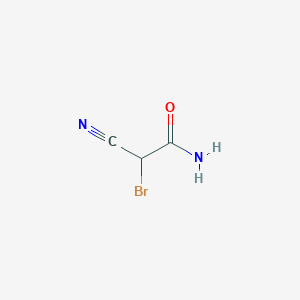
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
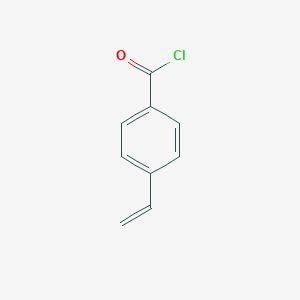
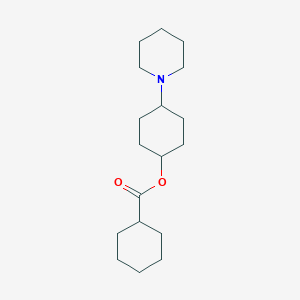
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)